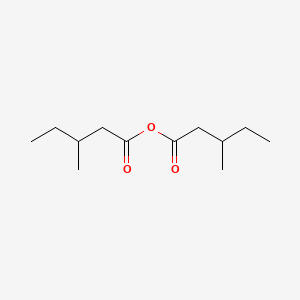![molecular formula C22H22 B579359 [(2S)-1,1-diphenylbutan-2-yl]benzene CAS No. 16462-64-9](/img/structure/B579359.png)
[(2S)-1,1-diphenylbutan-2-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1,1-diphenylbutan-2-yl]benzene is an organic compound characterized by a chiral center, making it optically active
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [(2S)-1,1-diphenylbutan-2-yl]benzene typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from bromobenzene and magnesium in anhydrous ether.
Addition to Carbonyl Compound: The Grignard reagent is then reacted with a suitable carbonyl compound, such as benzophenone, to form a tertiary alcohol.
Hydrogenation: The tertiary alcohol is subsequently hydrogenated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Simpler hydrocarbons like diphenylmethane.
Substitution: Halogenated or nitrated triphenylbutane derivatives.
科学研究应用
[(2S)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2S)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through its chiral center. This interaction can influence the compound’s binding affinity and specificity towards various biological receptors and enzymes. The pathways involved often include stereoselective binding and subsequent biochemical reactions.
相似化合物的比较
- 1,1,2-Triphenylethane
- 1,1,2-Triphenylpropane
- 1,1,2-Triphenylpentane
Comparison: [(2S)-1,1-diphenylbutan-2-yl]benzene is unique due to its specific chiral center, which imparts optical activity and potential for stereoselective interactions. Compared to its analogs, it may exhibit different reactivity and binding properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
16462-64-9 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.418 |
IUPAC 名称 |
[(2S)-1,1-diphenylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m1/s1 |
InChI 键 |
XOQKVDSJNTUZHD-OAQYLSRUSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
(S)-1,1,2-Triphenylbutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


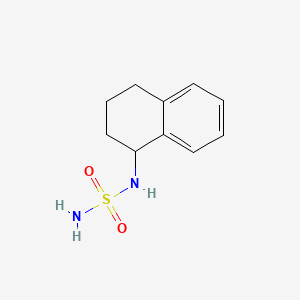
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
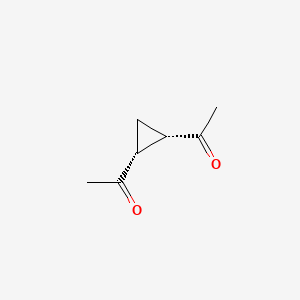
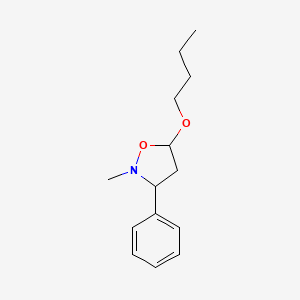
![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)
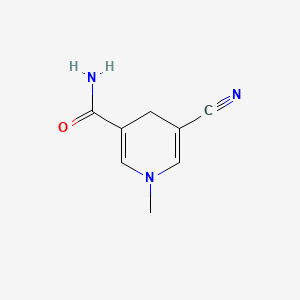
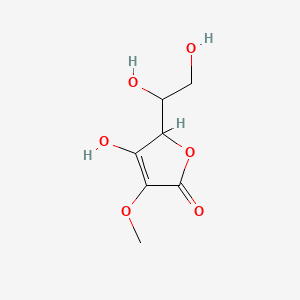
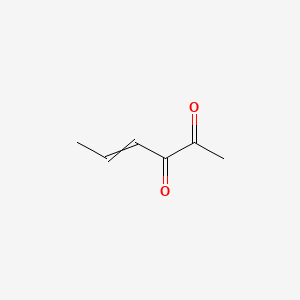
![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)

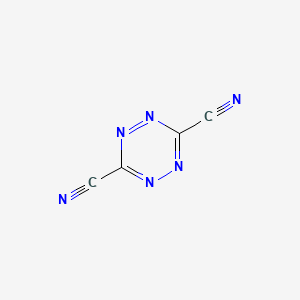
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide](/img/structure/B579295.png)
